molecular formula C8H13N3O2S B1621828 3,4-diamino-N,N-dimethylbenzenesulfonamide CAS No. 57824-30-3

3,4-diamino-N,N-dimethylbenzenesulfonamide

Cat. No. B1621828
CAS RN: 57824-30-3
M. Wt: 215.28 g/mol
InChI Key: PNUAACMLJDDJGX-UHFFFAOYSA-N
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Description

3,4-diamino-N,N-dimethylbenzenesulfonamide is a chemical compound . It has a molecular formula of C8H13N3O2S and a molecular weight of 215.28 g/mol.

Scientific Research Applications

Pharmacological and Medicinal Chemistry Applications

Sulfonamides, including compounds structurally related to 3,4-diamino-N,N-dimethylbenzenesulfonamide, have been extensively explored for their broad spectrum of biological activities. They have found applications in developing antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. These compounds have shown potential in treating infective diseases and are subject to chemical modifications to enhance their bioactivity and develop new drugs with high activity and low toxicity (He Shichao et al., 2016).

Synthesis of Cyclic Compounds

Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, showcasing the chemical versatility and value of sulfonamide derivatives in organic synthesis. These studies facilitate the discovery of functional molecules and pharmaceuticals based on sulfonamide or sultam structures, underlining the importance of aminobenzenesulfonamide derivatives in both organic chemistry and the pharmaceutical industry (Kyosuke Kaneda, 2020).

Environmental and Industrial Applications

Sulfonamide compounds have been explored for environmental and industrial applications, such as in the treatment of polluted atmospheres by photocatalysis or photosensitization. Studies have investigated the efficiency of various photocatalytic materials for the oxidation of reduced sulfur compounds, highlighting the potential of sulfonamide derivatives in reducing harmful and malodorous effects in industrial and water treatment plants (C. Cantau et al., 2007).

properties

IUPAC Name

3,4-diamino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAACMLJDDJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389438
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diamino-N,N-dimethylbenzenesulfonamide

CAS RN

57824-30-3
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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